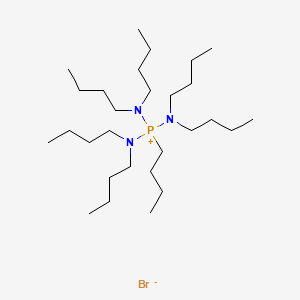
3,4-Dihydroxycyclohexanecarboxylic acid
Overview
Description
3,4-Dihydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄. It is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically takes place under controlled temperature and pH conditions to ensure selective hydroxylation at the 3 and 4 positions of the cyclohexane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of selectivity and environmental sustainability. For example, certain strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways involving the oxidation of cyclohexanecarboxylic acid .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanecarboxylic acid or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-diketocyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanecarboxylic acid.
Substitution: Formation of 3,4-dihalocyclohexanecarboxylic acid.
Scientific Research Applications
3,4-Dihydroxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes involved in hydroxylation and oxidation reactions. These interactions can lead to the formation of various metabolites with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxycyclohexanecarboxylic acid
- 4,5-Dihydroxycyclohex-1-enecarboxylic acid
- Cyclohexanecarboxylic acid
Uniqueness
3,4-Dihydroxycyclohexanecarboxylic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3,4-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPROPUVXIZJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278216 | |
| Record name | 3,4-Dihydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32746-99-9 | |
| Record name | 3,4-Dihydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32746-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 3,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)


![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)






![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
